Sodium hexafluoroarsenate(V)

Catalog No.
S1506066
CAS No.
12005-86-6
M.F
AsF6Na
M. Wt
211.90178 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium hexafluoroarsenate(V)

CAS Number

12005-86-6

Product Name

Sodium hexafluoroarsenate(V)

IUPAC Name

sodium;hexafluoroarsenic(1-)

Molecular Formula

AsF6Na

Molecular Weight

211.90178 g/mol

InChI

InChI=1S/AsF6.Na/c2-1(3,4,5,6)7;/q-1;+1

InChI Key

NFXMAZFYHDSPPB-UHFFFAOYSA-N

SMILES

F[As-](F)(F)(F)(F)F.[Na+]

Canonical SMILES

[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[As+5]

The exact mass of the compound Sodium hexafluoroarsenate(V) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium hexafluoroarsenate(V) (NaAsF6) is a specialized inorganic salt defined by its highly stable, weakly coordinating AsF6⁻ anion. In advanced materials research and procurement, it is primarily sought after as a high-performance electrolyte salt or additive for sodium-ion and sodium-metal batteries, as well as a functional material for solid-state barocaloric cooling [1]. Compared to more conventional salts, NaAsF6 exhibits exceptionally low desolvation activation energies in aprotic solvents, facilitating rapid ion transfer at electrode interfaces[2]. Its specific electrochemical reduction profile also enables the formation of highly robust, polymer-reinforced solid electrolyte interphases (SEI) that are inaccessible with standard fluorinated alternatives [1].

While sodium hexafluorophosphate (NaPF6) and sodium tetrafluoroborate (NaBF4) are the standard benchmark salts for sodium-based electrolytes, they are not functionally interchangeable with NaAsF6 in kinetically demanding or anode-sensitive applications [1]. The AsF6⁻ anion possesses a significantly lower donor number than BF4⁻, which drastically reduces the energy barrier required for Na⁺ desolvation at the electrode interface [1]. Furthermore, in sodium-metal battery configurations, NaPF6 fails to passivate the highly reactive sodium anode effectively, leading to rapid dendrite formation and capacity fade [2]. In contrast, NaAsF6 decomposes to form an SEI layer rich in NaF and an O-As-O polymeric network, providing mechanical and chemical stability that generic substitutes cannot replicate [2].

Enhanced Desolvation Kinetics in Aprotic Solvents

In single-solvent electrolyte systems (e.g., tetraglyme), the choice of anion heavily dictates the activation energy required for Na⁺ desolvation at the electrode interface. Electrochemical impedance spectroscopy demonstrates that NaAsF6 provides a desolvation activation energy of 21.3 kJ/mol. In direct comparison, NaBF4 requires 48.1 kJ/mol, and NaClO4 requires 28.5 kJ/mol. This >50% reduction in the kinetic barrier compared to NaBF4 highlights the critical advantage of the weakly coordinating AsF6⁻ anion for high-rate battery applications[1].

Evidence DimensionDesolvation activation energy (Ea)
Target Compound Data21.3 ± 0.1 kJ/mol (NaAsF6)
Comparator Or Baseline48.1 ± 0.2 kJ/mol (NaBF4)
Quantified Difference26.8 kJ/mol lower activation energy for NaAsF6
ConditionsTetraglyme solvent, measured via temperature-dependent EIS

Lower desolvation energy directly translates to faster charge-discharge capabilities and enhanced low-temperature performance in sodium-ion batteries.

Enhanced Coulombic Efficiency via Polymeric SEI Formation

When utilized as an electrolyte additive in carbonate-based systems, NaAsF6 fundamentally alters the solid electrolyte interphase (SEI) chemistry on sodium metal anodes. Unlike standard NaPF6 electrolytes that suffer from continuous parasitic reactions, the reduction of NaAsF6 generates a robust SEI layer containing a high concentration of NaF and an O-As-O polymeric network. This specific interfacial chemistry enables sodium metal anodes to achieve a high Coulombic efficiency of ~97% over 400 cycles at a current density of 0.1 mA cm⁻², drastically outperforming baseline carbonate electrolytes[1].

Evidence DimensionCoulombic efficiency and cycling stability
Target Compound Data~97% Coulombic efficiency over 400 cycles
Comparator Or BaselineStandard carbonate electrolytes without As-based additives (rapid capacity fade and dendrite failure)
Quantified DifferenceSustained 97% efficiency vs. premature cell failure
ConditionsNa metal anode, carbonate electrolyte, 0.1 mA cm⁻² current density

Essential for researchers engineering anode-free or sodium-metal batteries where preventing dendrite formation and electrolyte depletion is the primary bottleneck.

Giant Barocaloric Effects for Solid-State Refrigeration

NaAsF6 undergoes a cubic-to-rhombohedral phase transition near room temperature (327 K), making it a highly effective material for pressure-driven solid-state cooling. Calorimetric and diffraction studies reveal that the phase transition temperature of NaAsF6 varies with pressure at a rate of 310 K/GPa. In comparison, the structural analog NaPF6 exhibits a lower pressure sensitivity of 250 K/GPa. Under 100 MPa of pressure, NaAsF6 delivers a substantial entropy change (ΔS) of 35.6 J kg⁻¹ K⁻¹, demonstrating its greater responsiveness and cooling capacity relative to standard hexafluorophosphates [1].

Evidence DimensionPressure sensitivity of phase transition temperature (dTt/dP)
Target Compound Data310 K/GPa (NaAsF6)
Comparator Or Baseline250 K/GPa (NaPF6)
Quantified Difference24% higher pressure sensitivity for NaAsF6
ConditionsHydrostatic pressure up to 100 MPa, near room temperature

Higher pressure sensitivity allows barocaloric cooling devices to operate efficiently at lower applied pressures, reducing mechanical fatigue and system complexity.

High-Rate Sodium-Ion Battery Electrolytes

Due to its exceptionally low desolvation activation energy in aprotic solvents (e.g., tetraglyme and propylene carbonate), NaAsF6 is a highly effective salt for formulating electrolytes designed for high-power, fast-charging sodium-ion batteries. It significantly outperforms NaBF4 and NaClO4 in facilitating rapid Na⁺ transfer across the electrode-electrolyte interface [1].

Passivating Additives for Sodium-Metal Anodes

NaAsF6 is highly recommended as a functional additive in carbonate-based electrolytes for next-generation sodium-metal batteries. Its proven ability to decompose into a mechanically robust O-As-O polymer and NaF-rich solid electrolyte interphase (SEI) effectively suppresses dendrite growth and enables long-term cycling stability that cannot be achieved with standard NaPF6 formulations [2].

Barocaloric Materials for Solid-State Refrigeration

Leveraging its highly pressure-sensitive cubic-to-rhombohedral phase transition at 327 K, NaAsF6 serves as a premium active material for barocaloric cooling systems. Its higher dTt/dP response compared to NaPF6 makes it particularly suited for engineering efficient, low-pressure solid-state refrigeration cycles[3].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (97.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (90.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Dates

Last modified: 08-15-2023

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